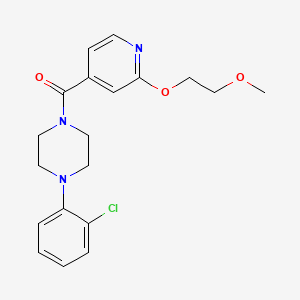

![molecular formula C19H16N4O B2533062 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1396874-72-8](/img/structure/B2533062.png)

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide" is a complex organic molecule that is likely to be of interest due to its structural features which may confer biological activity. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, structure, and potential biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with basic building blocks like pyridine derivatives, benzoyl chloride, and thiocyanates, as seen in the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives . Similar synthetic strategies could be applied to the target compound, potentially involving the formation of pyrazolo-pyridine moieties followed by amide coupling reactions. The synthesis of related benzamide derivatives has been achieved through catalyst-free methods, such as 1,3-dipolar cycloaddition and rearrangement, which could be relevant for the synthesis of the target compound .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds, as demonstrated in the papers provided . The molecular structure of the target compound would likely be characterized by the spatial arrangement of the pyrazolo[1,5-a]pyridin and pyrrol moieties, as well as the benzamide group. The dihedral angles between these rings and the planarity of the molecule could significantly influence its biological activity.

Chemical Reactions Analysis

The chemical reactivity of the target compound would be influenced by the functional groups present. Benzamide derivatives are known to participate in various chemical reactions, including coordination with metal ions to form complexes . The pyrazolo[1,5-a]pyridin moiety could also engage in reactions typical of heterocyclic amines, such as substitution or addition reactions. The presence of the pyrrol group could introduce additional reactivity, potentially through its nitrogen atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be determined by its molecular structure. The presence of heteroatoms and aromatic systems would influence its polarity, solubility, and potential for forming hydrogen bonds. The compound's spectroscopic properties, such as IR, NMR, and UV-visible spectra, would be characteristic of its functional groups and molecular framework . Thermal analysis could provide information on its stability and decomposition patterns . Additionally, computational methods like DFT could be used to predict properties such as molecular electrostatic potential and nonlinear optical behavior .

Applications De Recherche Scientifique

Drug Metabolism and Disposition

Research on compounds like Acalabrutinib, a Bruton tyrosine kinase inhibitor, reveals insights into drug metabolism and the identification of metabolites through studies involving humans and animal models. These studies highlight the complex biotransformation pathways that such compounds undergo, involving oxidation, hydrolysis, and conjugation reactions, which are crucial for understanding their pharmacokinetics and safety profiles (Podoll et al., 2018).

Cancer Research

In the context of cancer research, compounds structurally related to N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide, such as those targeting the B-cell lymphoma-2 (Bcl-2) protein, are explored for their therapeutic potential. Studies on Venetoclax, for example, offer insights into the mechanisms of action of such inhibitors, their metabolic pathways, and the formation of active and inactive metabolites, underscoring the importance of targeted therapies in hematologic malignancies (Liu et al., 2017).

Receptor Interaction Studies

Compounds like Indiplon and Zaleplon, which interact with specific receptor subtypes, illustrate the potential applications of this compound in studying receptor-ligand interactions. These studies shed light on the pharmacological effects, including sedative and anxiolytic properties, and the abuse potential of compounds acting on the GABAA receptor modulators (Carter et al., 2007).

Propriétés

IUPAC Name |

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-pyrrol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O/c24-19(15-6-8-17(9-7-15)22-10-3-4-11-22)20-13-16-14-21-23-12-2-1-5-18(16)23/h1-12,14H,13H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJOMOOQRLHBFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

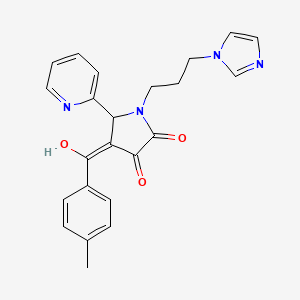

![5-Phenyl-2-pyrimidin-2-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2532981.png)

![N-Methyl-N-[2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2532983.png)

![2-Chloro-1-(1-ethylspiro[6,7-dihydroimidazo[4,5-c]pyridine-4,4'-oxane]-5-yl)ethanone](/img/structure/B2532988.png)

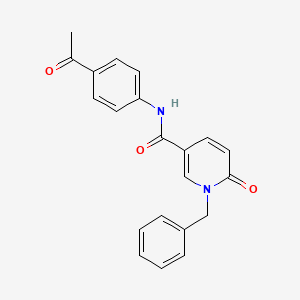

![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2532990.png)

![1-chloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]isoquinoline-3-carboxamide](/img/structure/B2532991.png)

![5-(3,4-dimethoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2532993.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-4-iodo-1H-pyrazole](/img/structure/B2532994.png)

![Spiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B2532996.png)

![N-[[4-(4-Methylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2532999.png)

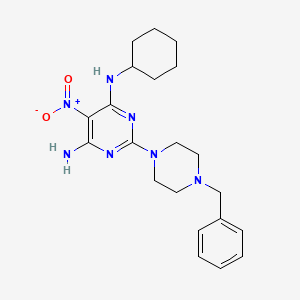

![N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2533001.png)